An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Chlorophenyl)pyrimidine
An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Chlorophenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 5-(4-Chlorophenyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active molecules, and the introduction of a 4-chlorophenyl substituent at the 5-position creates a versatile intermediate for the development of novel therapeutic agents.[1] This document details a robust synthetic protocol, outlines key characterization methodologies, and provides expert insights into the experimental rationale.
Introduction: The Significance of 5-Arylpyrimidines
The pyrimidine ring is a fundamental building block in numerous pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antiviral, and antimicrobial properties. The functionalization of the pyrimidine core, particularly with aryl groups, allows for the fine-tuning of a compound's physicochemical and pharmacological properties. The 4-chlorophenyl moiety is a common substituent in drug design, often contributing to enhanced binding affinity and metabolic stability. Consequently, 5-(4-Chlorophenyl)pyrimidine serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications.
Synthesis of 5-(4-Chlorophenyl)pyrimidine via Suzuki-Miyaura Cross-Coupling
The most prevalent and efficient method for the synthesis of 5-arylpyrimidines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3][4][5] This reaction facilitates the formation of a carbon-carbon bond between a halogenated pyrimidine and an organoboron compound. For the synthesis of 5-(4-Chlorophenyl)pyrimidine, the preferred starting materials are 5-bromopyrimidine and 4-chlorophenylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of 5-(4-Chlorophenyl)pyrimidine.
Experimental Protocol:
This protocol is adapted from a similar synthesis of a related isomer, 4-(4-chlorophenyl)pyrimidine, and is expected to provide the target compound in good yield.[6]
Materials:
-
5-Bromopyrimidine
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4-Chlorophenylboronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Sodium Carbonate (Na₂CO₃)
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Toluene
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Ethanol
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Deionized Water
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Ethyl acetate
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromopyrimidine (1.0 mmol, 1.0 equiv), 4-chlorophenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.
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Add a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
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Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 5-(4-Chlorophenyl)pyrimidine.
Rationale Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings, known for its good stability and reactivity.[2]
-
Base: Sodium carbonate is a mild and inexpensive base that is sufficient to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: The mixture of toluene, ethanol, and water provides a biphasic system that effectively dissolves both the organic and inorganic reagents, facilitating the reaction.
Characterization of 5-(4-Chlorophenyl)pyrimidine
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 5-(4-Chlorophenyl)pyrimidine are based on the analysis of its constitutional isomer, 4-(4-chlorophenyl)pyrimidine, and general principles of NMR spectroscopy.[6]
¹H NMR Spectroscopy (400 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.2 | s | 1H | H-2 (pyrimidine) |
| ~8.8 | s | 2H | H-4, H-6 (pyrimidine) |
| ~7.5 | d | 2H | Ar-H (ortho to Cl) |
| ~7.4 | d | 2H | Ar-H (meta to Cl) |
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-4, C-6 (pyrimidine) |
| ~157 | C-2 (pyrimidine) |
| ~136 | C-Cl (aromatic) |
| ~134 | C-ipso (aromatic) |
| ~129 | CH (aromatic) |
| ~128 | CH (aromatic) |
| ~125 | C-5 (pyrimidine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 5-(4-Chlorophenyl)pyrimidine, high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Expected HRMS Data (EI):
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Calculated for C₁₀H₇ClN₂ ([M]⁺): m/z 190.0298
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Found: The experimental value should be very close to the calculated mass.
The fragmentation pattern in the mass spectrum would likely show a prominent molecular ion peak. Characteristic fragments would arise from the loss of chlorine and cleavage of the pyrimidine ring.
Workflow for Synthesis and Characterization
Caption: A streamlined workflow from synthesis to characterization of 5-(4-Chlorophenyl)pyrimidine.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of 5-(4-Chlorophenyl)pyrimidine. The Suzuki-Miyaura cross-coupling reaction offers a reliable and high-yielding route to this valuable building block. The outlined characterization methods, including NMR and mass spectrometry, are essential for verifying the structure and purity of the final product. The information presented herein is intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize and utilize this important chemical intermediate in their research endeavors.
References
-
PubChem. (n.d.). 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl-, hydrochloride (1:1). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectra of synthesized model compound 4f. Retrieved from [Link]
-
Al-Zahrani, A. A., Ali, A. A., & Abdel-Hafez, S. H. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 19(12), 20265–20277. [Link]
-
Luo, J., & Zhang, Y. (2003). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 68(20), 7873–7876. [Link]
-
MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4,5,6,7-tetrahydro[1][6][7]triazolo[1,5-a]pyrimidine. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & S, P. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]
-
ResearchGate. (n.d.). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
MIDDE SRIDHAR CHEMISTRY. (2021, February 18). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE [Video]. YouTube. [Link]
-
El-Faham, A., El-Sayed, N. N. E., & Abdel-Megeed, A. A. M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). New Journal of Chemistry, 45(4), 2095-2105. [Link]
-
PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S31. 13 C NMR spectrum of 4-(4-chlorophenyl)-2,6-bis(p-nitrophenyle)pyridine (5d). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-(4-Bromophenyl)pyrimidine-4,6-diol. Retrieved from [Link]
-
NIST. (n.d.). 4,5-Pyrimidinediamine. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 6-Chloro-5-methoxy-4-pyrimidinamine. Retrieved from [Link]
Sources
- 1. 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl-, hydrochloride (1:1) | C12H14Cl2N4 | CID 6365291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 89454-05-7|1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile|BLD Pharm [bldpharm.com]
(Note: The image depicts the target molecule, 5-(4-Chlorophenyl)pyrimidine. The experimental data presented below pertains to the 4-isomer.)